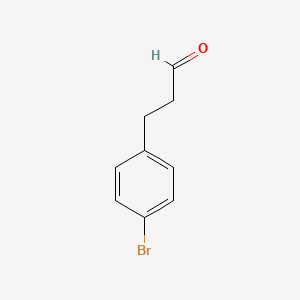

3-(4-Bromophenyl)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJWVPNFPPSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467249 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-25-5 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Brominated Phenylpropanal Derivatives in Contemporary Chemical Research

Brominated phenylpropanal derivatives are significant intermediates in modern organic synthesis, primarily due to the synthetic versatility endowed by the bromine and aldehyde functional groups. The bromine atom on the aromatic ring acts as a crucial linchpin for forming new carbon-carbon and carbon-heteroatom bonds. This is most notably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are foundational methods for constructing complex molecules from simple precursors. researchgate.netresearchgate.net The ability to introduce varied substituents at the bromine position allows for the systematic modification of a molecule's steric and electronic properties. mdpi.com

This strategic placement of a bromine atom is a common tactic in the development of pharmaceuticals and biologically active compounds. nih.govresearchgate.net For instance, brominated chalcone (B49325) derivatives have been synthesized and investigated for their anticancer properties. nih.gov Similarly, the synthesis of brominated thiazole (B1198619) and triazole derivatives has been pursued to develop new antimicrobial and anticancer agents. researchgate.netnih.gov The bromine atom's lipophilicity can enhance a molecule's ability to cross cell membranes, a desirable trait in drug design. mdpi.com

Furthermore, the aldehyde group provides a reactive site for a host of classical and contemporary chemical transformations. It readily participates in nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and olefination reactions like the Wittig reaction. This reactivity is fundamental to elongating carbon chains and introducing diverse functional groups. Aryl-alcohol oxidases (AAOs), a class of enzymes, are noted for their ability to catalyze the oxidation of primary alcohols to their corresponding aldehydes, highlighting the importance of this functional group in both chemical and biocatalytic synthesis. nih.gov The dual functionality of brominated phenylpropanals thus makes them powerful synthons for building libraries of complex organic molecules for screening in drug discovery and materials science. nih.gov

Historical Context of Aryl Aldehydes in Synthetic Methodologies

The synthesis of aryl aldehydes is a cornerstone of organic chemistry, with a rich history of named reactions developed to access this pivotal functional group. Before the advent of modern catalytic methods, chemists relied on a set of robust, albeit often harsh, reactions. The Gattermann-Koch reaction, for example, introduced a formyl group onto aromatic rings using carbon monoxide and hydrochloric acid, typically with a copper(I) chloride and aluminum chloride catalyst. Variations like the Gattermann reaction used hydrogen cyanide, while the Vilsmeier-Haack reaction employed a phosphine-based reagent (Vilsmeier reagent) to formylate activated aromatic compounds.

These early methods, while groundbreaking for their time, often required strongly acidic conditions and were limited by substrate scope and functional group tolerance. The development of transition-metal catalysis in the latter half of the 20th century revolutionized the synthesis of aryl aldehydes. Palladium-catalyzed formylation of aryl halides and triflates emerged as a highly efficient and versatile alternative. researchgate.netrsc.org These methods allow for the construction of aryl aldehydes under milder conditions and with much greater tolerance for other functional groups, significantly broadening their applicability in complex molecule synthesis. researchgate.net This evolution from stoichiometric, harsh reagents to mild, catalytic systems marks a significant advancement in synthetic methodology, enabling the creation of elaborate molecules that were previously inaccessible. Recent developments have even focused on metal-free approaches to synthesizing diarylamines from aromatic aldehydes, showcasing the continuous innovation in this field. acs.org

Overview of Research Trajectories for 3 4 Bromophenyl Propanal

Classical and Modern Synthetic Routes to this compound

The construction of this compound involves the formation of a carbon-carbon bond and the introduction or modification of functional groups. The key synthetic challenges include achieving the desired regioselectivity of the bromine on the aromatic ring and selectively forming the propanal side chain.

Direct Bromination Approaches to the Aromatic Ring

Direct electrophilic aromatic bromination of a precursor like 3-phenylpropanal (B7769412) presents significant challenges. The presence of the aldehyde group, which is sensitive to oxidative conditions often employed in bromination reactions, complicates this approach. Furthermore, the propyl group is an ortho-, para-director, leading to potential regioselectivity issues and the formation of a mixture of isomers. organicchemistrytutor.com

Conventional bromination methods often require harsh conditions, such as the use of elemental bromine with a Lewis acid catalyst, which can lead to unwanted side reactions and environmental concerns. wikipedia.org More modern and environmentally friendly methods are being developed, for instance, using N-bromosuccinimide (NBS) or generating bromine in situ, which can offer milder reaction conditions. google.com However, for a substrate like 3-phenylpropanal, protecting the aldehyde group before bromination and subsequent deprotection would likely be necessary to achieve a clean conversion, making the route less direct.

A more viable strategy involves the bromination of a more stable precursor, such as a phenylalkylketone or a protected alcohol, followed by transformation to the desired aldehyde. google.com

Aldol (B89426) Condensation Strategies

Aldol condensation provides a powerful tool for carbon-carbon bond formation. magritek.com A crossed or mixed aldol condensation, specifically the Claisen-Schmidt condensation, can be employed to synthesize a precursor to this compound. libretexts.org This strategy typically involves the reaction of an enolizable carbonyl compound with an aldehyde that lacks α-hydrogens. chemistrysteps.comyoutube.comutexas.edu

In this context, the reaction would be between propanal, which can form an enolate, and 4-bromobenzaldehyde (B125591), which cannot enolize. odinity.comrsc.org The reaction is typically carried out under basic conditions (e.g., NaOH or KOH in an alcohol/water solvent system). odinity.com This reaction initially forms 3-hydroxy-2-methyl-3-(4-bromophenyl)propanal, which readily dehydrates upon heating to yield (E)-2-methyl-3-(4-bromophenyl)acrolein. Subsequent selective hydrogenation of the carbon-carbon double bond would be required to obtain the target molecule. To favor the crossed-aldol product and minimize the self-condensation of propanal, reaction conditions can be optimized, for example, by slowly adding propanal to a mixture of 4-bromobenzaldehyde and the base. youtube.com

| Reactants | Catalyst/Base | Solvent | Product | Key Findings |

| Propanal and 4-Bromobenzaldehyde | Sodium Hydroxide (NaOH) | Ethanol/Water | (E)-2-methyl-3-(4-bromophenyl)acrolein | The reaction proceeds via a Claisen-Schmidt condensation. 4-bromobenzaldehyde cannot self-condense, which simplifies the product mixture to some extent. libretexts.orgodinity.comrsc.org |

| Propanal and 4-Bromobenzaldehyde | Piperidine | Ionic Liquid | 3-(4-tert-butyl-phenyl)-2-methyl-propenal (analogous reaction) | Using an ionic liquid can suppress the self-condensation of propanal and increase selectivity for the cross-aldol product. |

Catalytic Coupling Reactions, including Propionaldehyde (B47417) and Bromobenzene (B47551) Boronic Acid

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl and alkyl groups. wikipedia.orgnumberanalytics.comresearchgate.net The general approach involves the reaction of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org

A direct Suzuki coupling between propionaldehyde and 4-bromophenylboronic acid to form this compound is not a standard transformation. However, a related strategy could involve the coupling of an appropriate three-carbon building block with a bromobenzene derivative. For instance, the Suzuki coupling of 4-bromophenylboronic acid with an allyl alcohol derivative, followed by hydroboration-oxidation or ozonolysis, could yield the desired aldehyde. More advanced methods are continually being developed that broaden the scope of coupling partners. organic-chemistry.orgnih.gov

| Coupling Partners | Catalyst System | Base | Solvent | Key Findings |

| Aryl Halide and Arylboronic Acid (General) | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene, THF, Dioxane | The Suzuki-Miyaura reaction is highly versatile for C(sp²)-C(sp²) bond formation. The choice of catalyst, ligand, base, and solvent is crucial for high yields. wikipedia.orgorganic-chemistry.org |

| 4-Bromophenylboronic acid and an alkene/alkyne precursor | Palladium catalyst | Various | Various | This approach would create the carbon skeleton, which would then need to be converted to the propanal functionality in subsequent steps. nih.gov |

Synthesis from 3-(4-Bromophenyl)-1-propanol

A highly effective and common route to this compound is the oxidation of the corresponding primary alcohol, 3-(4-bromophenyl)-1-propanol. researchgate.netnih.gov This precursor can be synthesized, for example, through a Grignard reaction between p-bromophenylmagnesium bromide and allyl bromide, which forms 3-(4-bromophenyl)-1-propene. prepchem.com Subsequent hydroboration-oxidation of the alkene yields the primary alcohol, 3-(4-bromophenyl)-1-propanol.

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires the use of mild and controlled oxidizing agents. Several methods are well-suited for this transformation.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA). This method is known for its high yields and tolerance of a wide range of functional groups.

The Dess-Martin periodinane (DMP) oxidation is another excellent choice for this conversion. wikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under mild, neutral conditions at room temperature, typically in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgalfa-chemistry.com The reaction is generally fast and clean, with the byproducts being easily removed. organic-chemistry.orgresearchgate.net

Pyridinium chlorochromate (PCC) is a chromium(VI)-based reagent that also selectively oxidizes primary alcohols to aldehydes. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane. masterorganicchemistry.commasterorganicchemistry.com While effective, the toxicity of chromium reagents has led to a preference for methods like Swern or DMP oxidation in many applications. libretexts.org

| Starting Material | Reagent(s) | Solvent | Temperature | Product | Key Findings |

| 3-(4-Bromophenyl)-1-propanol | 1. (COCl)₂, DMSO2. Et₃N | CH₂Cl₂ | -78 °C to RT | This compound | The Swern oxidation is a very mild and high-yielding method for producing aldehydes from primary alcohols. |

| 3-(4-Bromophenyl)-1-propanol | Dess-Martin periodinane (DMP) | CH₂Cl₂ | Room Temperature | This compound | DMP offers mild, neutral conditions, short reaction times, and high chemoselectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

| 3-(4-Bromophenyl)-1-propanol | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | Room Temperature | This compound | PCC is an effective reagent for this transformation, but care must be taken to ensure anhydrous conditions to prevent over-oxidation. libretexts.orgmasterorganicchemistry.com |

Transformations from Carboxylic Acid Derivatives (e.g., 3-(4-Bromophenyl)propanoic acid)

Another logical synthetic approach is the reduction of 3-(4-bromophenyl)propanoic acid or one of its derivatives. Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acid all the way to the primary alcohol. chemguide.co.ukdocbrown.info

Therefore, a two-step procedure is typically employed. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can be prepared by reacting 3-(4-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(4-bromophenyl)propionyl chloride can then be reduced to the aldehyde using a bulky, less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or through the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst).

Alternatively, modern methods for the direct, one-pot reduction of carboxylic acids to aldehydes have been developed, for instance, using diisobutylaluminium hydride (DIBAL-H) in the presence of trimethylsilyl (B98337) chloride (TMSCl) or using specific nickel-catalyzed systems. chemistrysteps.comorganic-chemistry.org

| Starting Material | Reagent(s) | Key Transformation | Product | Key Findings |

| 3-(4-Bromophenyl)propanoic acid | 1. SOCl₂ or (COCl)₂2. LiAlH(O-t-Bu)₃ | Acid to Acid Chloride, then reduction | This compound | This is a classic and reliable method. The use of a hindered hydride prevents over-reduction to the alcohol. organic-chemistry.org |

| 3-(4-Bromophenyl)propanoic acid | DIBAL-H, TMSCl | In situ silyl (B83357) ester formation, then reduction | This compound | A one-pot procedure that avoids the isolation of the intermediate acid chloride. chemistrysteps.com |

Reduction of Esters (e.g., Methyl 3-(4-Bromophenyl)propanoate)

A common and direct method for synthesizing this compound is through the partial reduction of a corresponding ester, such as methyl 3-(4-bromophenyl)propanoate. cymitquimica.comnih.gov This transformation requires careful selection of reducing agents to prevent over-reduction to the corresponding alcohol, 3-(4-bromophenyl)-1-propanol. researchgate.net

Hydride reagents are typically employed for this purpose. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent that can effectively reduce esters to aldehydes at low temperatures. The reaction mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde. Another approach involves the use of sodium borohydride (B1222165) in combination with activating agents or under specific conditions. For instance, a solvent-free method using sodium borohydride and lithium chloride under ball-milling conditions has been reported for the reduction of esters to alcohols, and similar principles can be adapted for aldehyde synthesis with controlled reaction times. rsc.org

A study on the synthesis of propanol (B110389) demonstrated a two-step process involving the esterification of propanoic acid to methyl propanoate, followed by reduction using sodium metal in ethylene (B1197577) glycol, which yielded the alcohol. researchgate.net While this method results in the alcohol, it highlights the viability of the ester as a key intermediate for reduction processes.

Table 1: Reagents for Ester Reduction

| Reagent | Typical Conditions | Outcome |

|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane (B92381), -78 °C | Aldehyde |

| Lithium aluminium hydride (LiAlH₄) | THF or Diethyl ether, 0 °C to RT | Alcohol (over-reduction) |

Preparation from 3-(4-Bromobenzoyl)prop-2-enoic Acid Precursors

3-(4-Bromobenzoyl)prop-2-enoic acid is a versatile precursor used in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netsapub.org Its chemical structure, featuring a ketone, a carboxylic acid, and an alkene, allows for multiple transformations. While direct conversion to this compound is not a standard one-step procedure, a multi-step pathway can be devised.

The synthesis would likely involve:

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation (e.g., using H₂/Pd-C) can selectively reduce the α,β-unsaturated double bond to yield 3-(4-bromobenzoyl)propanoic acid.

Reduction of the Ketone: The ketone group can be reduced to a methylene (B1212753) group (-CH₂-) via methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction. This would produce 4-(4-bromophenyl)butanoic acid.

Conversion of Carboxylic Acid to Aldehyde: The resulting carboxylic acid can then be reduced to the target aldehyde, this compound. This can be achieved by first converting the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) followed by a controlled reduction.

Research has shown that 3-(4-bromobenzoyl)prop-2-enoic acid readily reacts with various nucleophiles to form complex heterocyclic structures, demonstrating its utility as a starting material in synthetic chemistry. researchgate.netsapub.org

Enantioselective Synthesis of Chiral Intermediates Related to this compound

While this compound itself is achiral, the synthesis of chiral derivatives (e.g., with a substituent at the α- or β-position) is of significant interest for applications in pharmaceuticals and materials science. This requires enantioselective methods to control the formation of stereocenters.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a powerful technique for creating chiral centers by adding hydrogen across a double bond with the help of a chiral catalyst. wikipedia.orgacsgcipr.org To synthesize chiral intermediates related to this compound, one could start with an appropriately substituted α,β-unsaturated precursor. For example, the asymmetric hydrogenation of a substituted cinnamate (B1238496) or cinnamaldehyde (B126680) derivative using chiral catalysts based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) with chiral phosphine (B1218219) ligands (like BINAP) can produce a chiral aldehyde or its precursor alcohol with high enantioselectivity. ajchem-b.comnih.gov

These catalysts create a chiral environment around the substrate, forcing the hydrogen to add to one face of the double bond preferentially, thus yielding one enantiomer in excess. wikipedia.orgnih.gov The choice of metal and ligand is crucial for achieving high reactivity and enantiomeric excess (ee). acsgcipr.org

Table 2: Common Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Ligand Example | Substrate Type |

|---|---|---|

| Rhodium-based | Chiral diphosphines (e.g., DIPAMP) | α-(Acylamino)acrylates |

| Ruthenium-based | BINAP, TsDPEN | Ketones, Alkenes |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a stereoselective reaction. blogspot.comuwaterloo.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For synthesizing a chiral derivative of this compound, an achiral propanoic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. blogspot.com The resulting imide can then be deprotonated to form a chiral enolate. This enolate can react with an electrophile (e.g., an alkyl halide) from a specific face due to the steric hindrance imposed by the auxiliary, creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary, often by reduction, can yield a chiral aldehyde or alcohol. rsc.orgresearchgate.net This method provides a reliable way to control stereochemistry, particularly for creating α-substituted chiral carbonyl compounds. researchgate.netarizona.edu

Catalytic Asymmetric Approaches

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. mdpi.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov This field has grown rapidly, providing powerful alternatives to metal-based catalysts. For synthesizing chiral intermediates related to this compound, several organocatalytic strategies are applicable.

One prominent example is the asymmetric Michael addition. A chiral secondary amine catalyst, such as a derivative of proline, can activate an α,β-unsaturated aldehyde by forming a chiral iminium ion. This directs the nucleophilic attack of a Michael donor to one face of the molecule, establishing a stereocenter at the β-position. A subsequent hydrolysis step releases the chiral aldehyde product and regenerates the catalyst. This approach could be used to synthesize β-substituted chiral propanals.

Similarly, chiral Brønsted acids, like BINOL-derived phosphoric acids, can catalyze a range of enantioselective reactions, including additions to aldehydes and imines. beilstein-journals.orgnih.gov These catalysts work by activating the electrophile through hydrogen bonding, creating a defined chiral environment for the reaction to occur. Cascade reactions, where multiple bonds and stereocenters are formed in a single operation, are also a hallmark of organocatalysis, offering efficient routes to complex chiral molecules from simple starting materials. organic-chemistry.orgunl.pt

Transition Metal Catalysis for Enantiocontrol

Achieving enantiocontrol in the synthesis of chiral molecules is a significant goal in modern organic chemistry. Transition metal catalysis offers powerful tools for the asymmetric synthesis of compounds like this compound, which possesses a stereocenter if substituted at the α- or β-position. While specific literature on the enantioselective synthesis of this compound is not widespread, general principles of asymmetric transition-metal catalysis can be applied. mit.edumdpi.comnih.gov

Key strategies for introducing chirality include asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. For instance, a potential precursor to chiral this compound is 4-bromostyrene. The asymmetric hydroformylation of this olefin, using a chiral rhodium catalyst, could theoretically yield the desired chiral aldehyde with high enantioselectivity. researchgate.netnih.gov The development of highly active and selective catalysts is crucial, with research focusing on the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. rsc.orgresearchgate.net

Another approach involves the asymmetric reduction of a corresponding α,β-unsaturated aldehyde, (E/Z)-3-(4-bromophenyl)propenal. Catalytic asymmetric hydrogenation using transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine ligands, is a well-established method for producing chiral aldehydes from unsaturated precursors.

The design of these catalytic systems is an active area of research, with a focus on creating catalysts that are not only highly enantioselective but also efficient and robust for industrial applications. mdpi.com The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself rather than from organic ligands, represents an emerging and innovative strategy in this field. rsc.org

Optical Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, this compound or its precursors would be produced as a racemic mixture, containing equal amounts of both enantiomers. Optical resolution is a common strategy to separate these enantiomers. This involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography.

For aldehydes, a key strategy is kinetic resolution. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. rsc.orgnih.gov Various types of racemic aldehydes can be effectively resolved using this technique. rsc.orgnih.govresearchgate.net

A notable example is the kinetic resolution of racemic aldehydes through enantioselective alkylation, where a chiral β-amino alcohol catalyzes the reaction with an organozinc reagent. rsc.org Another powerful method is dynamic kinetic resolution (DKR), which combines racemization of the starting material with a stereoselective reaction. nih.gov In the DKR of chiral aldehydes via hydroacylation, a primary amine catalyst facilitates the rapid interconversion of the aldehyde enantiomers, while a chiral rhodium catalyst promotes the cyclization of one enantiomer with high selectivity. nih.gov

The table below illustrates examples of kinetic resolution applied to different racemic aldehydes, showcasing the types of catalysts and conditions that can be employed.

| Racemic Aldehyde | Resolution Method | Chiral Catalyst/Reagent | Result | Reference |

|---|---|---|---|---|

| Chloro(phenyl)acetaldehyde | Kinetic Resolution (Alkylation) | Chiral β-amino alcohol / Diethylzinc | Optically active unreacted aldehyde (precursor to styrene (B11656) oxide with 97.5% ee) | rsc.org |

| Racemic α-allyl aldehydes | Dynamic Kinetic Resolution (Hydroacylation) | Primary amine and Cationic Rh-catalyst | α,γ-disubstituted cyclopentanones with high diastereo- and enantioselectivity | nih.gov |

| Racemic 2-silyoxyaldehydes | Kinetic Resolution (Allenoate γ-Addition) | Gold catalyst | γ-adduct as a single isomer, leading to the synthesis of (+)-Xylogiblactone A | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. purkh.commdpi.comresearchgate.net These principles are highly relevant to the synthesis of this compound.

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. ias.ac.inencyclopedia.pub Solvent-free reactions, conducted by mixing neat reactants, sometimes with a solid support or catalyst, can lead to significant environmental benefits. ias.ac.incmu.edu These reactions can be facilitated by grinding (mechanochemistry) or irradiation with microwaves, which can dramatically reduce reaction times and increase yields. researchgate.netrasayanjournal.co.in For instance, the synthesis of aldehydes can be achieved under solvent-free conditions through various methods, including the oxidation of alcohols or the deprotection of derivatives like oximes. rsc.orgallfordrugs.comorganic-chemistry.org

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Performing organic reactions in an aqueous medium can simplify workup procedures and reduce environmental impact. The development of water-soluble catalysts and the use of surfactants or phase-transfer catalysts can facilitate reactions between sparingly soluble organic substrates in water. organic-chemistry.org The synthesis of aldehydes from precursors like oximes has been successfully demonstrated in aqueous systems. organic-chemistry.org

The table below shows examples of green synthetic methods applied to aldehyde synthesis.

| Reaction Type | Substrate | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Acetalization | Bio-derived aldehydes | Amberlyst-15 catalyst, <40 °C | Easy product isolation, catalyst recycling | rsc.org |

| Solvent-Free Hydroboration | Various aldehydes | Catalyst-free, neat | High chemoselectivity, simple procedure | allfordrugs.com |

| Oxime Deprotection | Various oximes | 2-iodylbenzoic acid, β-cyclodextrin, in water | Mild, neutral, eco-friendly conditions | organic-chemistry.org |

| Microwave-Assisted Synthesis | Aromatic aldehydes | Microwave irradiation, solvent-free | Rapid reaction times, high efficiency | rasayanjournal.co.in |

Catalyst Design for Sustainable Synthesis

Sustainable catalyst design is a cornerstone of green chemistry, focusing on developing catalysts that are efficient, selective, recyclable, and composed of non-toxic, earth-abundant materials. purkh.com For a process like the synthesis of this compound, which could be derived from the hydroformylation of 4-bromostyrene, catalyst design is critical. researchgate.net

Traditional hydroformylation catalysts often rely on precious and toxic metals like rhodium or cobalt. nih.gov A greener approach involves designing catalysts that use more abundant and less toxic metals or developing highly active catalysts that can be used in minute quantities and recycled effectively. purkh.com This includes the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). purkh.com Heterogeneous catalysts are more easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse.

Another key aspect is atom economy—designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. purkh.com Catalytic reactions, such as hydroformylation, are inherently more atom-economical than stoichiometric processes. The design of ligands for metal catalysts plays a crucial role in controlling both reactivity and selectivity (e.g., linear vs. branched aldehyde in hydroformylation), thereby minimizing the formation of unwanted byproducts. nih.gov The development of robust, spirocyclic diphosphite ligands, for example, has led to highly selective and scalable industrial hydroformylation processes. nih.gov

Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that participates in a wide array of reactions, including nucleophilic additions, reductions, oxidations, and condensations.

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com The partially positive carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This reaction is central to the synthesis of a diverse range of more complex molecules.

Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles. masterorganicchemistry.comyoutube.com Due to the high polarity of the carbon-metal bond, the carbon atom carries a significant partial negative charge, making it highly reactive towards the electrophilic carbonyl carbon of this compound. youtube.com The reaction proceeds via a nucleophilic addition mechanism where the alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon bond. youtube.commasterorganicchemistry.com This results in a tetrahedral alkoxide intermediate.

The alkoxide intermediate formed from the addition of a Grignard or organolithium reagent is subsequently protonated during an aqueous workup step (e.g., with dilute acid) to yield an alcohol. libretexts.orgmasterorganicchemistry.com The reaction of this compound with these reagents leads to the formation of secondary alcohols. For example, the reaction with methylmagnesium bromide would yield 1-(4-bromophenyl)butan-2-ol.

Table 1: Nucleophilic Addition of Organometallic Reagents to this compound This table is illustrative and shows the expected products from the reaction of this compound with various organometallic reagents.

| Reagent | Reagent Structure | Product Name | Product Structure |

|---|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 4-(4-Bromophenyl)butan-2-ol | Br-C₆H₄-CH₂CH₂CH(OH)CH₃ |

| Phenyllithium | C₆H₅Li | 3-(4-Bromophenyl)-1-phenylpropan-1-ol | Br-C₆H₄-CH₂CH₂CH(OH)C₆H₅ |

| Ethylmagnesium chloride | CH₃CH₂MgCl | 1-(4-Bromophenyl)pentan-3-ol | Br-C₆H₄-CH₂CH₂CH(OH)CH₂CH₃ |

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(4-Bromophenyl)propan-1-ol. chemicalbook.comlookchem.commasterorganicchemistry.com This transformation is commonly achieved using metal hydride reagents, which serve as a source of the hydride ion (H⁻). libretexts.org

The most common and effective reagents for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. chemguide.co.uk This addition forms a tetrahedral alkoxide intermediate, which is then protonated by a solvent like water or alcohol, or in a separate workup step, to give the final primary alcohol product. libretexts.orgmasterorganicchemistry.com

While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org However, NaBH₄ is a milder and more selective reagent, often preferred for its ease of handling and compatibility with protic solvents like methanol (B129727) and ethanol. masterorganicchemistry.comnumberanalytics.com LiAlH₄ is highly reactive and will also reduce other functional groups like esters and carboxylic acids, whereas NaBH₄ typically does not. masterorganicchemistry.comyoutube.com

Table 2: Comparison of Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Formula | Reactivity | Typical Solvent | Workup | Product |

|---|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective | Methanol, Ethanol | Automatic hydrolysis by solvent | 3-(4-Bromophenyl)propan-1-ol |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reactive | Diethyl ether, THF | Separate aqueous/acid workup | 3-(4-Bromophenyl)propan-1-ol |

The aldehyde functional group can be oxidized to a carboxylic acid. libretexts.org The oxidation of this compound results in the formation of 3-(4-Bromophenyl)propanoic acid. sigmaaldrich.com This reaction involves increasing the oxidation state of the terminal carbon atom. chemeurope.com

Several oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and Jones reagent (a solution of chromium trioxide in sulfuric acid) are commonly employed. chemeurope.comorganic-chemistry.org The reaction with Jones reagent, for instance, involves the addition of the reagent to a solution of the aldehyde in acetone. chemeurope.com To ensure the reaction goes to completion, an excess of the oxidizing agent is often used, and the reaction may be heated under reflux. libretexts.orglibretexts.org This prevents the isolation of any unreacted aldehyde. docbrown.info

Table 3: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Formula/Components | Typical Conditions | Product |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Alkaline aqueous solution | 3-(4-Bromophenyl)propanoic acid |

| Jones Reagent | CrO₃, H₂SO₄, Acetone | Acetone solution | 3-(4-Bromophenyl)propanoic acid |

| Potassium Dichromate | K₂Cr₂O₇ | Acidified, heat under reflux | 3-(4-Bromophenyl)propanoic acid |

This compound undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.com

Imines: Reaction with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. libretexts.org The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by a series of proton transfers and finally dehydration to form the C=N bond. masterorganicchemistry.com

Oximes: When reacted with hydroxylamine (B1172632) (NH₂OH), this compound forms an oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. athabascau.ca These derivatives are often crystalline solids with sharp melting points and are traditionally used for the characterization and identification of aldehydes and ketones. athabascau.ca

The formation of these derivatives is reversible and can be hydrolyzed back to the original aldehyde and amine derivative under acidic conditions. libretexts.org

Table 4: Condensation Reactions of this compound This table is illustrative, showing the products of condensation reactions.

| Reagent | Reagent Class | Product Class | General Product Structure |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine | Imine (Schiff Base) | Br-C₆H₄-CH₂CH₂CH=NR |

| Hydroxylamine (NH₂OH) | Amine Derivative | Oxime | Br-C₆H₄-CH₂CH₂CH=NOH |

| Hydrazine (NH₂NH₂) | Amine Derivative | Hydrazone | Br-C₆H₄-CH₂CH₂CH=NNH₂ |

| 2,4-Dinitrophenylhydrazine | Amine Derivative | 2,4-Dinitrophenylhydrazone | Br-C₆H₄-CH₂CH₂CH=NNH-C₆H₃(NO₂)₂ |

Nucleophilic Addition Reactions

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modifying the structure and properties of the molecule.

Cross-coupling reactions are a powerful class of reactions in organic synthesis that form a new bond between two carbon atoms with the aid of a metal catalyst. For this compound, the bromine atom serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoborane with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. organic-chemistry.orgnih.gov The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For a substrate like this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a palladium catalyst has been reported to give good yields, particularly with electron-rich boronic acids. mdpi.com

The Kumada coupling , one of the first transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The Kumada coupling has been successfully applied to a range of aryl and vinyl halides. wikipedia.org However, the highly basic and nucleophilic nature of Grignard reagents can limit the functional group tolerance of the reaction. nrochemistry.com

Palladium-catalyzed borylation is a method to convert aryl halides into arylboronates, which are key intermediates for Suzuki-Miyaura couplings and other transformations. nih.govnih.gov This reaction typically involves the use of a boron source like bis(pinacolato)diboron (B136004) or pinacol (B44631) borane (B79455) in the presence of a palladium catalyst and a base. nih.govnih.gov A mild process for the Pd-catalyzed borylation of primary alkyl bromides has been developed, which is highly tolerant of various functional groups. nih.gov Research has shown that a combination of a palladium precursor and a suitable ligand, such as SPhos, can effectively catalyze the borylation of aryl iodides, bromides, and even some chlorides with pinacol borane, an inexpensive and atom-economical boron source. nih.gov

| Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoborane | Mild conditions, high functional group tolerance. libretexts.orgorganic-chemistry.org |

| Kumada Coupling | Ni or Pd catalyst, Grignard reagent | Utilizes readily available Grignard reagents. organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed Borylation | Pd catalyst, Base, Diboron reagent | Forms versatile arylboronate intermediates. nih.govnih.gov |

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt like copper(I) bromide. wikipedia.org The reaction proceeds through a radical mechanism initiated by the reduction of the diazonium salt. wikipedia.org While the classic Meerwein arylation has been known for a long time, recent advancements include photocatalytic versions of the reaction. nih.gov This reaction allows for the formation of a new carbon-carbon bond between the aryl group and the alkene.

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls at high temperatures. nih.govorganic-chemistry.org A more contemporary version, often called the Ullmann condensation or Ullmann-type reaction, involves the copper-promoted cross-coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols to form aryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.org These reactions often require high-boiling polar solvents and high temperatures. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. sci-hub.se Modern variations utilize soluble copper catalysts, sometimes with ligands, which can lead to milder reaction conditions. wikipedia.org

| Reaction | Catalyst/Reagents | Typical Products |

| Meerwein Arylation | Metal salt (e.g., CuBr), Aryl diazonium salt | Arylated alkenes. wikipedia.org |

| Ullmann Reaction | Copper catalyst | Symmetrical biaryls (homocoupling) or aryl ethers/amines/thioethers (cross-coupling). nih.govwikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For an aryl halide like this compound, the presence of an activating group on the ring would be necessary for an SNAr reaction to occur readily. The reactivity order of the halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Recent developments have focused on greener reaction conditions, such as using polyethylene (B3416737) glycol (PEG) or water as the solvent. nih.govrsc.org

Lithium-halogen exchange is a powerful reaction for converting organic halides into organolithium compounds. wikipedia.orgnumberanalytics.com This transformation is typically very fast and is often performed at low temperatures to avoid side reactions. harvard.edu The reaction involves treating the aryl halide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. wikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles. The mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edu For this compound, this reaction would generate a lithiated phenylpropanal species, which could then be used in subsequent carbon-carbon bond-forming reactions. However, the presence of the aldehyde group, which is itself electrophilic, would require careful consideration of reaction conditions, such as protection of the aldehyde or the use of low temperatures to favor the exchange over nucleophilic attack on the aldehyde. tcnj.edu

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Kumada Coupling)

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, often used interchangeably, are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The bifunctional nature of this compound makes it an intriguing candidate for the design of such processes, enabling the rapid assembly of complex molecular scaffolds.

Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are a class of tandem reactions where three or more reactants combine in a one-pot fashion to form a product that incorporates structural features from each of the starting materials. While specific MCRs starting directly with this compound are not extensively documented in dedicated studies, its aldehyde functionality makes it a suitable partner for a variety of known MCRs.

For instance, this compound could theoretically be employed in a Mannich-type reaction. In a hypothetical three-component setup, the aldehyde could react with an amine (e.g., aniline) and a C-H acidic compound (e.g., a ketone like acetone) to generate a β-amino carbonyl compound. The presence of the bromo-substituent on the phenyl ring of the final product offers a site for further synthetic diversification, such as cross-coupling reactions.

Another potential application is in the Ugi four-component reaction. Although aldehydes are known to sometimes perform less efficiently than ketones in this reaction, a plausible Ugi reaction could involve this compound, an amine, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino carboxamide, with the 4-bromophenyl group retained for subsequent chemical modifications.

The following table outlines a hypothetical multicomponent reaction involving this compound, showcasing its potential to generate molecular complexity.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product Class |

| This compound | Aniline | Acetone | Acid or Base Catalysis | β-Amino-ketones |

| This compound | Benzylamine | Benzoic Acid | Isocyanide, Methanol | α-Acylamino carboxamides |

| This compound | Ethyl Cyanoacetate | Thiourea | Base, Ethanol | Dihydropyrimidinethiones |

This table presents hypothetical reaction schemes based on established multicomponent reactions and the known reactivity of aldehydes.

Domino Processes in Organic Synthesis

Domino processes involve a sequence of intramolecular or intermolecular reactions where the functionality generated in one step triggers the subsequent transformation. The structure of this compound is well-suited for designing domino sequences that combine transformations at the aldehyde with reactions involving the aryl bromide.

A prime example of a potential domino process is an intramolecular Heck reaction. The intramolecular Heck reaction is a powerful method for constructing cyclic systems by coupling an aryl halide and an alkene within the same molecule. umich.eduwikipedia.org To apply this to this compound, the aldehyde first needs to be converted into a moiety containing an alkene. This can be achieved through various standard organic reactions. For example, a Wittig reaction of this compound with a phosphorus ylide could introduce a carbon-carbon double bond. The resulting molecule, now containing both an aryl bromide and an alkene, could then undergo an intramolecular palladium-catalyzed cyclization to form a new ring system. The regioselectivity of the cyclization would depend on the length of the newly introduced chain and the reaction conditions.

Another plausible domino sequence could be initiated by an aldol condensation. Reaction of this compound with a ketone under basic or acidic conditions would generate an α,β-unsaturated ketone. This intermediate, possessing both the aryl bromide and a Michael acceptor system, could then participate in a subsequent intramolecular reaction, such as a Michael-initiated ring closure or a Heck-type cyclization, to build complex polycyclic structures.

The following table illustrates a potential domino sequence starting from this compound.

| Initial Reaction | Intermediate Formed | Subsequent Domino Step | Catalyst/Conditions | Potential Product Class |

| Wittig Reaction | Alkene-containing aryl bromide | Intramolecular Heck Reaction | Pd(0) catalyst, base | Fused or spirocyclic compounds |

| Aldol Condensation | α,β-Unsaturated ketone | Intramolecular Michael Addition | Base or Acid | Substituted cyclic ketones |

| Reductive Amination | Secondary or Tertiary Amine | Intramolecular Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Nitrogen-containing heterocycles |

This table outlines hypothetical domino sequences based on well-established synthetic methodologies and the bifunctional nature of this compound.

While dedicated research on the tandem and cascade reactions of this compound is an emerging area, the fundamental reactivity of its constituent functional groups provides a strong basis for its application in the sophisticated construction of complex organic molecules. The development of such reactions would represent a significant advance in synthetic efficiency, enabling the rapid generation of diverse chemical libraries for various applications.

Derivatization and Functionalization of 3 4 Bromophenyl Propanal

Synthesis of Heterocyclic Compounds

The aldehyde functionality of 3-(4-Bromophenyl)propanal is a key feature for its use in cyclization reactions to form various heterocyclic systems. These reactions often involve condensation with other molecules containing complementary functional groups.

Formation of Isoxazolines and Isoxazoles

While direct synthesis from this compound is not extensively documented, its conversion to isoxazole (B147169) and isoxazoline (B3343090) derivatives is chemically feasible through established synthetic routes. A common method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

A plausible pathway would involve a two-step process:

Alkene Formation: The aldehyde group of this compound can be converted to an alkene, such as 1-bromo-4-(but-3-en-1-yl)benzene, via a Wittig reaction.

Cycloaddition: The resulting alkene can then react with a nitrile oxide (generated in situ from an oxime) to yield the corresponding 3-substituted-5-(2-(4-bromophenyl)ethyl)isoxazoline. Aromatization of the isoxazoline can subsequently produce the isoxazole.

General methods for isoxazole synthesis often involve the reaction of hydroxylamine (B1172632) with α,β-unsaturated carbonyl compounds, which can be prepared from this compound through condensation reactions.

Derivatives of 1,2,4-Triazole (B32235)

The synthesis of 1,2,4-triazole derivatives frequently involves the condensation of hydrazines or related compounds with carbonyls or their derivatives. scispace.comorganic-chemistry.org For this compound, a common strategy would be its reaction with an acylhydrazide to form a hydrazone intermediate. This intermediate can then undergo oxidative cyclization to form the 1,2,4-triazole ring. organic-chemistry.org

Another approach involves the reaction of this compound with 4-amino-1,2,4-triazoles to form Schiff bases, which are themselves important derivatives or can be further modified. mdpi.com For instance, the reaction of an aldehyde with 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazole in glacial acetic acid yields the corresponding Schiff base derivative. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Acylhydrazide | Hydrazone intermediate for triazole synthesis | Acid/base catalysis |

| This compound | 4-Amino-1,2,4-triazole | Schiff Base | Reflux in glacial acetic acid |

| This compound | Substituted Hydrazine (B178648) | 1,2,4-Triazole (via intermediate) | Microwave irradiation, catalyst-free |

Formation of Dihydrocoumarins

Dihydrocoumarins are typically synthesized through methods like the Pechmann condensation or Perkin reaction, followed by reduction. A modern approach involves the acid-catalyzed reaction of phenols with α,β-unsaturated acids or aldehydes.

For this compound, a potential pathway to a dihydrocoumarin (B191007) skeleton would involve a Knoevenagel condensation with a reactive methylene (B1212753) compound like malonic acid, followed by cyclization and subsequent reduction. More advanced one-pot strategies involve the reaction between phenols and other reagents that can be derived from the propanal. For example, a general method for synthesizing 3,4-dihydrocoumarins involves the reaction of 2-alkyl phenols with oxazolones, catalyzed by silver oxide and a Brønsted acid. nih.govnih.gov While not starting directly from a propanal, this highlights the modular strategies available for constructing the dihydrocoumarin core. nih.govnih.gov

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry. nih.gov Their synthesis often involves the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction). bio-conferences.org However, multicomponent reactions (MCRs) provide a more direct route from aldehydes. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, where a 2-aminopyridine, an aldehyde, and an isocyanide react to form the imidazo[1,2-a]pyridine (B132010) core in a single step. acs.orgresearchgate.net

In this context, this compound can serve as the aldehyde component, reacting with various 2-aminopyridines and isocyanides to generate a library of 3-substituted imidazo[1,2-a]pyridines. acs.org Other catalytic systems, including the use of molecular iodine, also facilitate three-component couplings of 2-aminopyridines, aldehydes, and other carbonyl compounds to yield these scaffolds. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Groebke-Blackburn-Bienaymé | This compound, 2-Aminopyridine, Isocyanide | Acid or Metal Catalyst | 3-((4-Bromophenyl)ethyl)imidazo[1,2-a]pyridine derivative |

| Three-Component Coupling | This compound, 2-Aminopyridine, Terminal Alkyne | Copper Catalyst | 2-Substituted-3-((4-bromophenyl)ethyl)imidazo[1,2-a]pyridine |

Pyrane and Pyridine (B92270) Derivatives

The synthesis of highly substituted pyran and pyridine rings can be efficiently achieved through multicomponent reactions, where the aldehyde functionality of this compound is key. nih.gov

For the synthesis of 4H-pyran derivatives, a common and efficient method is the one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or dimedone) in the presence of a catalyst. nih.govresearchgate.net Using this compound in this reaction would yield 2-amino-3-cyano-4-((4-bromophenyl)ethyl)-4H-pyran derivatives.

Pyridine derivatives can also be accessed from aldehyde precursors. ekb.egafricanjournalofbiomedicalresearch.com For instance, fused pyrano[2,3-b]pyridines can be synthesized through cyclo-condensation reactions involving precursors derived from multicomponent reactions. ekb.eg

Formation of Advanced Organic Building Blocks

Beyond direct heterocyclic synthesis, this compound is a valuable starting material for creating more complex, functionalized building blocks for organic synthesis. The aldehyde can be transformed into a variety of other functional groups, while the bromophenyl moiety allows for cross-coupling reactions.

For example, the aldehyde can be:

Oxidized to 3-(4-bromophenyl)propanoic acid.

Reduced to 3-(4-bromophenyl)propan-1-ol.

Converted to an amine via reductive amination.

These transformations yield bifunctional molecules where the bromine atom can be subsequently used in reactions like Suzuki, Heck, or Sonogashira cross-couplings to introduce further complexity, linking the 3-carbon chain to other molecular fragments. This dual reactivity makes this compound a strategic component in the convergent synthesis of elaborate target molecules.

Synthesis of Chiral Amino Acid Derivatives

The synthesis of chiral amino acids is a significant area of research due to their importance in biochemistry and pharmaceutical development. princeton.edunih.gov Starting from natural or unnatural amino acids, chemists can devise strategies to create novel chiral compounds. nih.govresearchgate.net For instance, a general method for converting naturally occurring amino acids into 3,4-disubstituted pyrroles has been described, which involves the initial conversion of a protected amino acid to an aldehyde. researchgate.net

In a related context, metallaphotoredox catalysis has been utilized in a two-step process to convert serine into a variety of optically pure unnatural amino acids. princeton.edu This method employs a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate and various aryl halides to produce analogues of phenylalanine, tryptophan, and histidine. princeton.edu This approach is notable for its tolerance of a broad range of functional groups and its potential for scalable synthesis. princeton.edu

Preparation of Fluoro-containing Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org A common method for preparing aromatic fluoro compounds is through the reductive dehalogenation of chlorinated or brominated fluoro compounds in the presence of a palladium catalyst. google.com This process is particularly useful for synthesizing pure fluorobenzenes. google.com

Another approach, known as the halex reaction, involves a halogen-fluorine exchange, which is a widely used method for introducing fluorine substituents into a compound containing a halogen that can be exchanged for fluorine. google.com This nucleophilic substitution reaction is especially effective for activated aromatic compounds, though it often requires high reaction temperatures. google.com Research has also focused on the synthesis of fluorinated phenylalanines, which have shown considerable industrial and pharmaceutical applications as potential enzyme inhibitors and therapeutic agents. beilstein-journals.org

The synthesis of fluoro-containing compounds from this compound can lead to products such as 3-(4-Bromophenyl)propanoyl fluoride.

Table 1: Examples of Fluoro-containing Compounds and Synthesis Methods

| Starting Material | Reagents/Conditions | Product | Reference |

| Chlorinated/Brominated Fluoroaromatics | H₂, Pd catalyst, water-insoluble amine | Aromatic Fluoro Compounds | google.com |

| Halogenated Compound | Fluoride (e.g., KF) | Fluorine-containing Compound | google.com |

| 3-Bromo-4-fluorobenzaldehyde | N-acetylglycine, transition metal catalyst | 3-Bromo-4-fluoro-(S)-Phe | beilstein-journals.org |

Synthesis of Butan-1-one Derivatives

The synthesis of butan-1-one derivatives from this compound can be achieved through various synthetic routes. One notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process begins with the reaction of (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and a chiral ligand to produce (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org Subsequent hydrolysis of the ester yields the desired (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Table 2: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

| Step | Reactants | Key Reagents/Catalyst | Product |

| 1 | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-BINAP | (S)-Ethyl 3-(4-bromophenyl)butanoate |

| 2 | (S)-Ethyl 3-(4-bromophenyl)butanoate | NaOH, H₂O/MeOH | (S)-3-(4-Bromophenyl)butanoic Acid |

This methodology provides an efficient route to chiral butanoic acid derivatives, which are valuable building blocks in organic synthesis.

Conversion to Propanamides

The aldehyde functionality of this compound can be readily converted to a propanamide. The resulting compound, 3-(4-bromophenyl)propanamide, is a stable chemical entity with the molecular formula C₉H₁₀BrNO. nih.gov The synthesis of such amides can often be achieved through standard amidation reactions, for example, by first oxidizing the aldehyde to a carboxylic acid, followed by reaction with an amine.

Photochemical Transformations of Related Bromophenyl Compounds

The bromine atom on the phenyl ring of compounds like this compound makes them susceptible to photochemical transformations. These reactions can lead to a variety of products through different pathways.

Reductive Debromination Pathways

A primary photochemical transformation for brominated phenyl compounds is reductive debromination. nih.gov This process involves the cleavage of the carbon-bromine bond upon exposure to light. Studies on novel brominated flame retardants have shown that debromination on the phenyl ring is a major phototransformation pathway. nih.gov The quantum yields and half-lives of these reactions are influenced by the solvent and the specific structure of the compound. nih.gov

Hydroxylation and Adduct Formation

In addition to debromination, bromophenyl compounds can undergo other photochemical reactions, such as hydroxylation and the formation of adducts. The hydroxyl radical (•OH) can add to the benzene (B151609) ring, initiating its atmospheric oxidation. researchgate.net This leads to the formation of a hydroxyl-2,4-cyclohexadienyl radical, which can then react further, for instance with molecular oxygen, to form various products, including phenols or ring-cleavage products. researchgate.net

Furthermore, cycloaddition reactions can occur. For example, the reaction of exo-3-phenyl-3,4,5-triazatricyclo[5,2,1,0²,⁶]dec-4-ene with p-bromophenyl isocyanate results in the formation of a cyclo-adduct. rsc.org The photophysical and photochemical properties of such adducts are of interest for understanding their behavior and potential applications. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

3-(4-Bromophenyl)propanal as a Key Pharmaceutical Intermediate

The utility of this compound as a crucial intermediate is highlighted by its role in the synthesis of several important drugs, spanning a range of therapeutic categories.

Sacubitril, a neprilysin inhibitor used in the treatment of heart failure, can be synthesized using intermediates derived from this compound. google.comnih.gov One patented method describes the preparation of a Sacubitril intermediate, (R)-(1-([1,1'-biphenyl]-4-yl)-3-oxopropane-2-yl)carbamic acid tert-butyl ester, through a reaction involving 2-(N-tert-butoxy)amino-3-(4-bromophenyl)propanal. google.com Another process involves the use of (S)-3-(4-bromophenyl)-2-(dibenzylamino)propanal as a key intermediate in the synthesis of Sacubitril. google.com These synthetic routes underscore the importance of the this compound framework in constructing the complex molecular architecture of Sacubitril.

| Intermediate Derived from this compound | Role in Sacubitril Synthesis |

| 2-(N-tert-butoxy)amino-3-(4-bromophenyl)propanal | Precursor to (R)-(1-([1,1'-biphenyl]-4-yl)-3-oxopropane-2-yl)carbamic acid tert-butyl ester google.com |

| (S)-3-(4-bromophenyl)-2-(dibenzylamino)propanal | Key intermediate in an alternative synthetic pathway google.com |

| (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride | Intermediate for the synthesis of new Sacubitril derivatives nih.gov |

The this compound scaffold is also integral to the synthesis of compounds with anti-inflammatory and analgesic properties. For instance, Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), is a potent analgesic and anti-inflammatory agent. nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided information, the structural similarity of Bromfenac (2-amino-3-(4-bromobenzoyl)benzeneacetic acid) to the propanal derivative suggests its potential as a key starting material. nih.gov Furthermore, various heterocyclic compounds derived from structures related to this compound have shown significant anti-inflammatory and analgesic activities. researchgate.netmdpi.comgrowingscience.com

The versatility of this compound extends to the synthesis of intermediates for several targeted anticancer therapies.

Larotrectinib: This potent and selective inhibitor of tropomyosin receptor kinases (TRKs) is used in the treatment of various solid tumors. nih.govnih.gov While a direct synthesis from this compound is not explicitly stated, the synthesis of Larotrectinib analogs has been explored, highlighting the adaptability of related chemical structures. nih.gov One patented method for preparing Larotrectinib involves a multi-step synthesis starting from different precursors. google.com

Entrectinib: This inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK is used to treat NTRK fusion-positive solid tumors. chemicalbook.comnih.gov The synthesis of Entrectinib involves the coupling of two key fragments, one of which is a complex benzoic acid intermediate. chemicalbook.com The synthesis of a photoreactive amino acid from 3-(4-bromophenyl)-1-propanol, a closely related compound, demonstrates the utility of this chemical family in constructing complex molecules for biological studies. researchgate.net

Brigatinib: An inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), Brigatinib is used in the treatment of non-small cell lung cancer. nih.govnih.gov The synthesis of Brigatinib involves a multi-step process, and while this compound is not a direct starting material, the chemical principles used in its synthesis are applicable to the modification of the bromophenyl-containing scaffold. nih.gov

The this compound structure is also relevant in the synthesis of certain antidepressant medications. For example, the synthesis of Zimelidine, a selective serotonin (B10506) reuptake inhibitor (SSRI), involves the compound 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-enamine. nih.gov This highlights the potential of modifying the propanal structure to create psychoactive compounds. Phenylpiperazine compounds, which can be synthesized from precursors like 1-(4-Bromophenyl)piperazine, are known to have antidepressant properties. guidechem.com

Design and Synthesis of Biologically Active Derivatives

Beyond its role as an intermediate for existing drugs, the this compound scaffold serves as a template for the design and synthesis of novel, biologically active molecules.

Researchers have actively explored the antibacterial potential of derivatives synthesized from 3-(4-halophenyl)-3-oxopropanals, a class of compounds that includes the bromo-substituted variant. A study focused on the design and synthesis of a series of these derivatives and evaluated their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. nih.gov

Key findings from this research include:

Several synthesized derivatives exhibited moderate antibacterial activity against Staphylococcus aureus. nih.gov

The introduction of a mono-methoxyamine or ethoxyamine group was found to be crucial for potent antibacterial activity. nih.gov

Selected compounds demonstrated more potent activity against methicillin-resistant Staphylococcus aureus (MRSA) than the established antibacterial agents Houttuynin and Levofloxacin. nih.gov

This research underscores the potential of the this compound scaffold as a starting point for developing new antibacterial agents to combat drug-resistant bacteria. Further modifications of this scaffold could lead to the discovery of even more potent and broad-spectrum antibacterial compounds. mdpi.comnih.govconsensus.app

| Compound Class | Target Bacteria | Key Findings |

| 3-(4-halophenyl)-3-oxopropanal derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate activity against S. aureus. nih.gov |

| Mono-methoxyamine or ethoxyamine derivatives | Staphylococcus aureus | Important for potent antibacterial activity. nih.gov |

| Selected synthesized compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than Houttuynin and Levofloxacin. nih.gov |

Fungicidal Properties of Derivatives (e.g., Daphneolone (B1638094) derivatives)

Derivatives of this compound have shown potential in the development of new antifungal agents. A notable example is the synthesis of daphneolone analogues. Daphneolone, a natural product, has served as a lead compound for the creation of novel fungicides. researchgate.net By modifying its structure, researchers have developed derivatives with significant activity against various plant pathogenic fungi.

Studies on daphneolone analogues have demonstrated that these compounds can exhibit moderate to good fungicidal properties. researchgate.net For instance, a series of 1,5-Diphenyl-2-penten-1-one analogues, which share a structural resemblance to daphneolone, were synthesized and evaluated. The results indicated that many of these compounds displayed moderate antifungal activities. researchgate.net

Further research into daphneolone analogues has involved the synthesis of compounds containing a furyl-carbonyl-phenyl skeleton. Bioassays revealed that these synthesized compounds were effective, with some showing excellent activity against tested fungi. researchgate.net For example, 1-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propenone demonstrated approximately 100% inhibition against Rhizoctonia solani at a concentration of 200 mg/L. doi.org The fungicidal activity of these derivatives is often tested against a panel of agricultural fungi, including Gibberella zeae, Botrytis cinerea, and Sclerotinia sclerotiorum. doi.org

The table below summarizes the fungicidal activity of selected daphneolone analogues against various plant pathogenic fungi.

Fungicidal Activity of Daphneolone Analogues

| Compound | Target Fungi | Inhibition Rate (%) at 200 mg L⁻¹ |

|---|---|---|

| 1-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propenone | Rhizoctonia solani | ~100 |

| Gibberella zeae | 41 | |

| Botrytis cinerea | 36 | |

| Sclerotinia sclerotiorum | 77 |

Data sourced from research on daphneolone analogues. doi.org

Development of Photoaffinity Probes for Peptide-Target Interactions

The scaffold of this compound is a valuable starting point for the synthesis of advanced biochemical tools known as photoaffinity probes. researchgate.net These probes are instrumental in medicinal chemistry and chemical biology for identifying and studying the interactions between small molecules, such as peptides, and their protein targets. chomixbio.comacs.orgnih.gov

Photoaffinity labeling (PAL) is a powerful technique that utilizes a chemical probe to covalently bind to its target upon activation by light. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore (the part of the molecule that recognizes and binds to the target), a photoreactive group, and a reporter tag for detection and analysis. mdpi.com Commonly used photoreactive groups include benzophenones, aryl azides, and diazirines, which, upon UV irradiation, form highly reactive species that create a covalent bond with nearby amino acid residues of the target protein. mdpi.com

A significant application involving a related structure is the synthesis of the clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa). This synthesis was achieved in 11 steps starting from 3-(4-bromophenyl)-1-propanol, a reduced form of this compound. rsc.org Such amino acids can be incorporated into bioactive peptides to create probes that help in identifying their specific binding partners within a complex biological system. rsc.org This method is crucial for drug discovery, as it helps to elucidate the mechanism of action of peptide-based drug candidates. rsc.org The covalent nature of the bond formed by photoaffinity probes allows for the capture of even weak or transient interactions that are often difficult to study with other methods. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential, whether as fungicides, anticancer agents, or other bioactive molecules. These studies typically involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their biological effects.

Impact of Substitutions on Biological Activity

The biological activity of derivatives can be significantly altered by making substitutions on the aromatic ring or modifying the side chain. The bromine atom on the phenyl group, for instance, imparts specific electronic and steric properties that influence binding interactions with biological targets. smolecule.com

SAR studies on various classes of compounds have provided general principles that can be applied to this compound derivatives:

Halogen Substitution: In the development of matrix metalloproteinase (MMP) inhibitors, substituting a methyl group on a p-tolyl moiety with chlorine (Cl) or fluorine (F) resulted in significantly higher antitumor activity and enhanced suppression of MMP-2/9 expression. jst.go.jp Similarly, in a series of free fatty acid receptor 3 (FFA3) modulators, introducing bromo substituents at the 3- or 4-position of the phenyl ring helped regain most of the biological activity compared to the unsubstituted analogue. acs.org

Other Ring Substitutions: The introduction of different functional groups can have varied effects. For endothelin receptor antagonists, a 5-bromo or 5-trifluoromethyl substituent on a pyrimidine (B1678525) ring improved affinity for the target receptor. acs.org In contrast, for some tetrahydroquinolone derivatives, extending an alkyl substituent from methyl to ethyl led to a decrease in potency. acs.org

Side Chain Modifications: Altering the propanal side chain is another key strategy. For example, converting the aldehyde to other functional groups, such as an ether or a pyrazole, can dramatically change the compound's biological profile. In the development of anti-tubercular agents, extended linkers like propynyloxy (B15346420) were found to be more effective under certain conditions. service.gov.uk

The table below illustrates the impact of substitutions on the biological activity of various compound series, providing insights applicable to the design of novel this compound derivatives.

Impact of Substitutions on Biological Activity in Selected Compound Series

| Lead Compound/Scaffold | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|